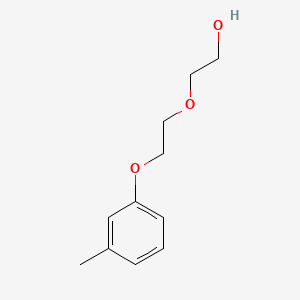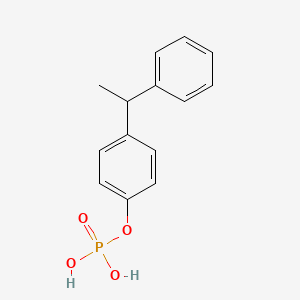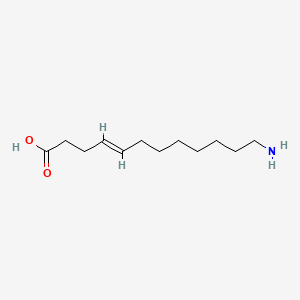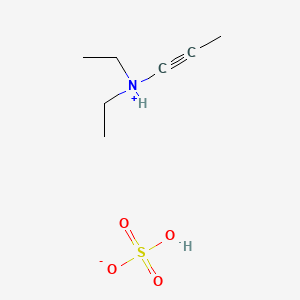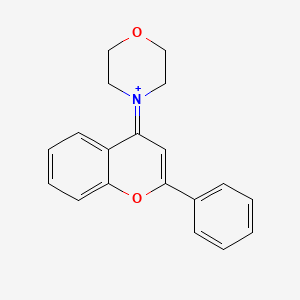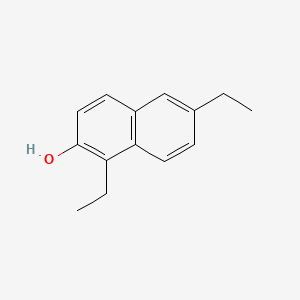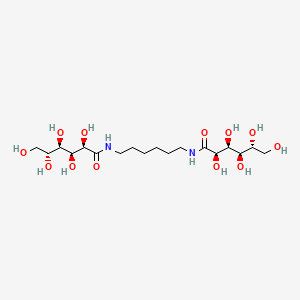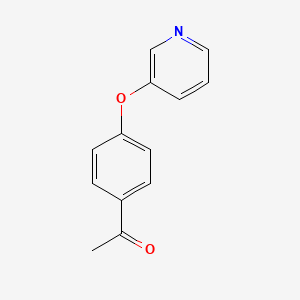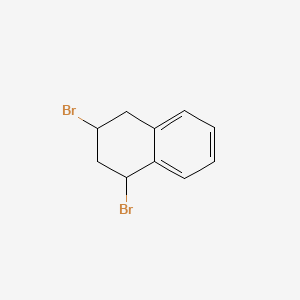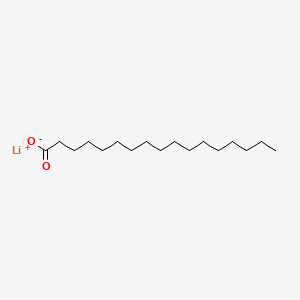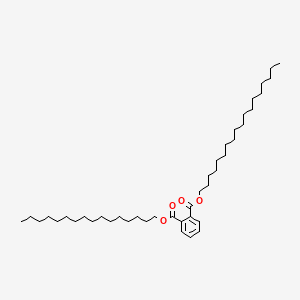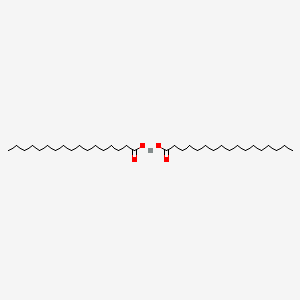
Calcium heptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium heptadecanoate, also known as calcium margarate, is a calcium salt of heptadecanoic acid. It is a white, crystalline solid with the molecular formula C34H66CaO4. This compound is a type of fatty acid salt and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium heptadecanoate can be synthesized through the reaction of heptadecanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating the heptadecanoic acid with the calcium compound in an inert atmosphere to prevent oxidation. The general reaction is as follows:
2C17H35COOH+Ca(OH)2→(C17H35COO)2Ca+2H2O
This reaction produces this compound and water as a byproduct.
Industrial Production Methods
In industrial settings, this compound is produced by reacting heptadecanoic acid with calcium oxide or calcium hydroxide in large reactors. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting product is then purified through filtration and recrystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium heptadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptadecanoic acid and calcium oxide.
Reduction: It can be reduced to form heptadecanol and calcium hydroxide.
Substitution: It can undergo substitution reactions with other acids to form different calcium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions typically involve the use of other carboxylic acids and are carried out under acidic or basic conditions.
Major Products Formed
Oxidation: Heptadecanoic acid and calcium oxide.
Reduction: Heptadecanol and calcium hydroxide.
Substitution: Different calcium salts depending on the substituting acid.
Wissenschaftliche Forschungsanwendungen
Calcium heptadecanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in studies related to lipid metabolism and fatty acid transport.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used as a stabilizer in plastics and as a lubricant in the production of various materials.
Wirkmechanismus
The mechanism of action of calcium heptadecanoate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can bind to proteins, altering their structure and function. These interactions can influence various cellular processes, including signal transduction and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptadecanoic acid: A saturated fatty acid with similar properties but without the calcium ion.
Calcium stearate: Another calcium salt of a fatty acid, commonly used as a lubricant and stabilizer.
Calcium palmitate: A calcium salt of palmitic acid, used in similar applications as calcium heptadecanoate.
Uniqueness
This compound is unique due to its specific fatty acid chain length (17 carbons), which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for applications where longer or shorter chain fatty acids may not be effective.
Eigenschaften
CAS-Nummer |
4499-95-0 |
|---|---|
Molekularformel |
C34H66CaO4 |
Molekulargewicht |
579.0 g/mol |
IUPAC-Name |
calcium;heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
InChI-Schlüssel |
UJPOLGDCBGQHSF-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


